molecular formula C13H15N3O B7526337 2-(2-methylphenyl)-N-(1-methylpyrazol-4-yl)acetamide

2-(2-methylphenyl)-N-(1-methylpyrazol-4-yl)acetamide

Cat. No. B7526337
M. Wt: 229.28 g/mol
InChI Key: FAPKRZSNQBINLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-methylphenyl)-N-(1-methylpyrazol-4-yl)acetamide, also known as MPAA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. MPAA belongs to the class of acetamide compounds and has a molecular formula of C14H16N2O.

Mechanism of Action

The mechanism of action of 2-(2-methylphenyl)-N-(1-methylpyrazol-4-yl)acetamide is not fully understood, but it is believed to involve the inhibition of cyclooxygenase-2 (COX-2) enzyme activity. COX-2 is an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation and pain. By inhibiting COX-2 activity, 2-(2-methylphenyl)-N-(1-methylpyrazol-4-yl)acetamide reduces the production of prostaglandins, resulting in a reduction in inflammation, pain, and fever.
Biochemical and Physiological Effects:
2-(2-methylphenyl)-N-(1-methylpyrazol-4-yl)acetamide has been shown to exhibit anti-inflammatory, analgesic, and antipyretic effects in animal models. It has also been found to exhibit cytotoxic effects on cancer cells, making it a potential treatment for cancer. 2-(2-methylphenyl)-N-(1-methylpyrazol-4-yl)acetamide has been shown to have low toxicity in animal studies, indicating its potential as a safe and effective therapeutic agent.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(2-methylphenyl)-N-(1-methylpyrazol-4-yl)acetamide in lab experiments is its potential as a safe and effective therapeutic agent. Its low toxicity profile makes it a suitable candidate for further study in animal models and clinical trials. However, one limitation of using 2-(2-methylphenyl)-N-(1-methylpyrazol-4-yl)acetamide in lab experiments is its relatively low solubility in water, which may limit its bioavailability and efficacy.

Future Directions

There are several future directions for research on 2-(2-methylphenyl)-N-(1-methylpyrazol-4-yl)acetamide. One area of interest is its potential as a treatment for cancer. Further studies are needed to determine its efficacy and safety in clinical trials. Another area of interest is its potential as a treatment for inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Additionally, further studies are needed to understand the mechanism of action of 2-(2-methylphenyl)-N-(1-methylpyrazol-4-yl)acetamide and its potential for use in combination with other therapeutic agents.

Synthesis Methods

The synthesis of 2-(2-methylphenyl)-N-(1-methylpyrazol-4-yl)acetamide involves the reaction of 2-acetylamino-4-methylphenylboronic acid with 1-methyl-1H-pyrazol-4-carboxylic acid in the presence of a palladium catalyst. The resulting product is then purified using column chromatography to obtain pure 2-(2-methylphenyl)-N-(1-methylpyrazol-4-yl)acetamide.

Scientific Research Applications

2-(2-methylphenyl)-N-(1-methylpyrazol-4-yl)acetamide has been extensively studied for its potential therapeutic applications in the treatment of various diseases. It has been found to exhibit anti-inflammatory, analgesic, and antipyretic properties. 2-(2-methylphenyl)-N-(1-methylpyrazol-4-yl)acetamide has also been shown to have potential as a treatment for cancer, as it exhibits cytotoxic effects on cancer cells.

properties

IUPAC Name

2-(2-methylphenyl)-N-(1-methylpyrazol-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O/c1-10-5-3-4-6-11(10)7-13(17)15-12-8-14-16(2)9-12/h3-6,8-9H,7H2,1-2H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAPKRZSNQBINLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CC(=O)NC2=CN(N=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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